molecular formula C14H19NO3 B12327274 ((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid

((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid

Cat. No.: B12327274
M. Wt: 249.30 g/mol
InChI Key: SELQQDOFIWDOSV-CYBMUJFWSA-N
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Description

(®-1-Benzyl-piperidin-3-yloxy)-acetic acid is a chiral compound that features a piperidine ring, a benzyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (®-1-Benzyl-piperidin-3-yloxy)-acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, often using benzyl halides in the presence of a base.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production of (®-1-Benzyl-piperidin-3-yloxy)-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(®-1-Benzyl-piperidin-3-yloxy)-acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and bases (e.g., NaOH) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(®-1-Benzyl-piperidin-3-yloxy)-acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of various chemical intermediates.

Mechanism of Action

The mechanism of action of (®-1-Benzyl-piperidin-3-yloxy)-acetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (®-1-Benzyl-piperidin-3-yloxy)-propionic acid
  • (®-1-Benzyl-piperidin-3-yloxy)-butyric acid

Uniqueness

(®-1-Benzyl-piperidin-3-yloxy)-acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its chiral nature and the presence of the piperidine ring make it a valuable compound for various applications.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

2-[(3R)-1-benzylpiperidin-3-yl]oxyacetic acid

InChI

InChI=1S/C14H19NO3/c16-14(17)11-18-13-7-4-8-15(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17)/t13-/m1/s1

InChI Key

SELQQDOFIWDOSV-CYBMUJFWSA-N

Isomeric SMILES

C1C[C@H](CN(C1)CC2=CC=CC=C2)OCC(=O)O

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)OCC(=O)O

Origin of Product

United States

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